Bis(2,3,3,3-tetrachloropropyl) ether

Beschreibung

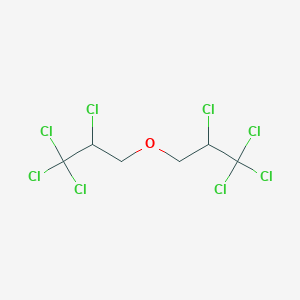

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2-tetrachloro-3-(2,3,3,3-tetrachloropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXZKBHJZAIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861778 | |

| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-90-2 | |

| Record name | Octachlorodipropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Bis(2,3,3,3-tetrachloropropyl) ether (S-421)

[1]

Part 1: Chemical Constitution & Nomenclature

Identity and IUPAC Analysis

Bis(2,3,3,3-tetrachloropropyl) ether is a polychlorinated ether primarily utilized as a pesticide synergist. While commonly referred to by its trade name S-421 , precise chemical identification is critical for regulatory compliance and metabolic tracking.

-

Common Name: S-421[1]

-

Molecular Weight: 377.73 g/mol

Nomenclature Breakdown: The name "this compound" is a semi-systematic name denoting symmetry around the oxygen atom.

-

Bis: Indicates two identical groups attached to the central oxygen.

-

Propyl: The carbon backbone consists of three carbons (

). -

Ether: The central linkage is an oxygen atom (

). -

2,3,3,3-tetrachloro:

-

Position 1 is attached to the ether oxygen.

-

Position 2 carries one chlorine atom (

). -

Position 3 is the terminal carbon carrying three chlorine atoms (

).

-

Rigorous IUPAC Name: Depending on the specific nomenclature priority rules (PIN), the compound is also indexed as: 1,1'-oxybis(2,3,3,3-tetrachloropropane) or 3,3'-oxybis(1,1,1,2-tetrachloropropane) .

Stereochemistry

The molecule contains chiral centers at the C2 position of each propyl chain. Consequently, the commercial product (S-421) exists as a mixture of stereoisomers:

-

(2R, 2'R)

-

(2S, 2'S)[6]

-

(2R, 2'S) [meso form]

Physicochemical Properties Data

| Property | Value | Relevance |

| Physical State | Viscous liquid / Low-melting solid | Handling requires warming for aliquoting. |

| Melting Point | ~ -50 °C (Technical grade) | Remains liquid under standard lab conditions. |

| Boiling Point | 147 °C (at 1 mmHg) | High boiling point requires high GC inlet temps. |

| Density | 1.63 - 1.65 g/cm³ | Significantly denser than water; sinks in aqueous extraction. |

| Solubility | Soluble in organic solvents (Hexane, Acetone, DCM); Insoluble in water | Lipophilic nature drives bioaccumulation potential. |

| LogP | ~ 5.1 | High lipophilicity; crosses biological membranes easily. |

Part 2: Mechanism of Action (Synergism)[7]

The Biological Logic

S-421 functions not by direct toxicity to the target organism, but by disabling the organism's metabolic defense systems. It is a potent inhibitor of Cytochrome P450 (CYP450) monooxygenases.

In insects (and mammals), CYP450 enzymes detoxify xenobiotics (like pyrethroids) by hydroxylating them into water-soluble metabolites for excretion. S-421 acts as a competitive or suicide inhibitor of these enzymes. By occupying the active site of the CYP450, S-421 prevents the degradation of the co-administered insecticide, thereby increasing its effective intracellular concentration and lethality.

Mechanistic Pathway Diagram

Figure 1: Mechanism of Synergism. S-421 competes for the P450 active site, preventing the detoxification of the primary insecticide.

Part 3: Analytical Methodology (GC-MS Protocol)

Objective: Quantitative determination of S-421 residues in biological or environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Solid Phase Extraction)

Rationale: Due to the high lipophilicity (LogP 5.1) of S-421, it co-extracts with lipids. A rigorous cleanup is required to prevent GC inlet contamination.

Reagents:

-

Extraction Solvent: Acetone/Hexane (1:1 v/v).

-

Cleanup: Florisil or Silica Gel SPE cartridges.

-

Internal Standard: Pentachloronitrobenzene (PCNB) or 13C-labeled S-421 (if available).

Protocol Steps:

-

Homogenization: Weigh 5.0 g of sample. Add 20 mL Acetone/Hexane (1:1). Homogenize for 2 mins at 10,000 RPM.

-

Partition: Add 10 mL saturated NaCl solution. Vortex and centrifuge at 3000 x g for 5 mins.

-

Collection: Collect the upper organic layer. Re-extract the aqueous layer with 10 mL Hexane. Combine organic fractions.

-

Drying: Pass combined organics through anhydrous

to remove moisture. -

Concentration: Evaporate to ~1 mL under a gentle stream of nitrogen (N-Evap) at 35°C. Do not dry completely to avoid volatilization losses.

-

SPE Cleanup: Condition a Silica SPE cartridge with Hexane. Load the extract. Elute S-421 with 10 mL Hexane/Diethyl Ether (95:5).

-

Final Prep: Concentrate eluate to 1.0 mL. Transfer to GC vial.

GC-MS Instrumentation Parameters

Rationale: Electron Impact (EI) ionization causes significant fragmentation. Selected Ion Monitoring (SIM) is required for sensitivity.

| Parameter | Setting | Notes |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Non-polar stationary phase is ideal for chlorinated ethers. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |

| Inlet Temp | 260 °C | Splitless injection (1 µL). |

| Oven Program | 80°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (5 min) | Slow ramp at 180-280°C resolves stereoisomers. |

| Transfer Line | 280 °C | Prevents condensation of high-boiling analytes. |

| Ion Source | 230 °C (EI, 70 eV) | Standard EI source conditions. |

| Acquisition | SIM Mode | Target Ions: m/z 159, 161, 253 (Characteristic clusters). |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the isolation and quantification of S-421.

Part 4: Toxicology & Safety Profile

Caution: While S-421 is often classified as a "synergist" rather than a primary toxicant, it possesses significant intrinsic toxicity that requires strict safety protocols.

-

Hepatotoxicity: Chronic exposure has been linked to liver enlargement and the formation of hepatic tumors in murine models. It acts as a tumor promoter.

-

Environmental Persistence: As a polychlorinated ether, it is resistant to hydrolysis and biodegradation. It bioaccumulates in aquatic organisms (Bioconcentration Factor > 1000).

-

Handling:

-

PPE: Nitrile gloves (double-gloving recommended due to solvent carrier), safety goggles, and lab coat.

-

Ventilation: All operations involving the neat substance or concentrated extracts must be performed in a certified chemical fume hood.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 518659, Octachlorodipropyl ether. PubChem. Available at: [Link][3]

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

- Becke, F., & Sperber, H. (1959). Herstellung von Chloralkyläthern (Production of Chloroalkyl Ethers).

-

U.S. Environmental Protection Agency (EPA). Pesticide Tolerance Information for Synergists. EPA.gov. Available at: [Link]

-

Uno, M., et al. (1997). "Occurrence of an organochlorine synergist S-421 in fish and shellfish". Bulletin of Environmental Contamination and Toxicology. Available at: [Link]

Sources

- 1. [Determination of S-421 in Commercial Fish and Shellfish] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. icbr.ac.cn [icbr.ac.cn]

- 3. Octachlorodipropyl ether | C6H6Cl8O | CID 518659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H6Cl8O) [pubchemlite.lcsb.uni.lu]

- 5. chemwhat.com [chemwhat.com]

- 6. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Environmental Persistence of Bis(2,3,3,3-tetrachloropropyl) Ether

Foreword

Bis(2,3,3,3-tetrachloropropyl) ether, a synthetic chlorinated hydrocarbon, has seen widespread use as a synergist in pesticide formulations, enhancing the efficacy of active ingredients.[1] Its chemical stability, a desirable trait for its intended application, raises significant concerns regarding its environmental persistence, potential for long-range transport, and bioaccumulation. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of this compound, intended for researchers, environmental scientists, and professionals in drug and chemical development. We will delve into its physicochemical properties, abiotic and biotic degradation pathways, environmental distribution, and the analytical methodologies for its detection.

Chemical Identity and Physicochemical Properties

This compound, also known by its commercial names S-421 and OCDPE (Octachlorodipropyl ether), is a complex molecule with the chemical formula C₆H₆Cl₈O.[2][3] Its structure is characterized by a central ether linkage connecting two tetrachlorinated propyl chains.

| Property | Value | Source |

| CAS Number | 127-90-2 | [2] |

| Molecular Formula | C₆H₆Cl₈O | [2] |

| Molecular Weight | 377.74 g/mol | [2] |

| Synonyms | S-421, Octachlorodipropyl ether (OCDPE) | [2] |

| Appearance | Colorless liquid (at room temperature) | [4] |

| Log Koc | 2.9 | [5] |

The high degree of chlorination and the ether linkage contribute to its chemical stability and lipophilicity, which are key factors governing its environmental behavior. A Log Koc of 2.9 indicates a strong tendency to sorb to organic matter in soil and sediment, reducing its mobility in aqueous environments.[5]

Abiotic Degradation Pathways

The environmental persistence of a chemical is significantly influenced by its susceptibility to abiotic degradation processes, primarily photodegradation and hydrolysis.

Photodegradation

Photodegradation, the breakdown of molecules by light, is a potential degradation pathway for this compound. Studies have shown that it can be degraded by ultraviolet (UV) light, with the rate of degradation being influenced by the surrounding medium.

A key study on the photodegradation kinetics of this compound in various organic solvents demonstrated that the process follows first-order kinetics. The half-lives were found to be significantly shorter under UV irradiation compared to sunlight.[6]

| Solvent | Half-life (UV light, hours) | Half-life (Sunlight, hours) |

| Methanol | 2.09 | 8.87 |

| Acetone | 2.91 | - |

| Acetonitrile | 24.1 | - |

| n-Hexane | 25.1 | - |

| Data from a study on photodegradation kinetics.[6] |

The main photodegradation products identified were noted as product 01 (RF = 0.19) and product 02 (RF = 0.82) as detected by HPTLC, though their precise chemical structures require further investigation.[6] This highlights a critical data gap in fully understanding the environmental implications of its photodegradation.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many chlorinated compounds, this is a significant degradation pathway. However, for this compound, there is a notable lack of publicly available data on its hydrolysis rate. The University of Hertfordshire's Pesticide Properties Database, a comprehensive resource, lists the aqueous hydrolysis half-life (DT₅₀) as "Data not available". This indicates a significant knowledge gap in assessing its persistence in aqueous environments where photic zones are limited.

The stability of the ether linkage and the steric hindrance from the multiple chlorine atoms may contribute to a slow hydrolysis rate. However, without experimental data, this remains speculative.

Biotic Degradation and Metabolism

The ability of microorganisms to degrade synthetic compounds is a crucial factor in their environmental persistence. While specific studies on the microbial degradation of this compound are limited, data from Japanese regulatory bodies suggest it has undergone biodegradation testing and is classified as "moderately bioaccumulative".[7]

Potential Microbial Degradation Pathways

In the absence of direct studies, we can infer potential degradation pathways from research on other chlorinated ethers. For instance, a study on the biodegradation of bis(1-chloro-2-propyl) ether by a Rhodococcus species revealed a pathway involving initial ether bond scission followed by dehalogenation.[8] This suggests a plausible mechanism for the microbial breakdown of this compound.

The proposed pathway would likely involve enzymatic cleavage of the ether linkage, yielding chlorinated propanol or related intermediates. Subsequent dehalogenation steps would then be necessary to fully mineralize the compound.

Caption: Environmental fate and transport of this compound.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the environmental levels of this compound. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) are the most commonly employed techniques.

Experimental Protocol: Analysis in Water and Sediment

This protocol provides a general framework for the analysis of this compound in environmental samples.

5.1.1. Sample Preparation

-

Water Samples:

-

Collect 1 L of water in a pre-cleaned amber glass bottle.

-

Spike the sample with a surrogate standard to monitor extraction efficiency.

-

Perform liquid-liquid extraction using a suitable solvent such as dichloromethane or a mixture of acetone and hexane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Sediment/Soil Samples:

-

Air-dry the sample and sieve to remove large debris.

-

Homogenize the sample.

-

Spike a known weight of the sample (e.g., 10 g) with a surrogate standard.

-

Perform Soxhlet extraction or accelerated solvent extraction (ASE) with an appropriate solvent mixture (e.g., hexane/acetone).

-

Concentrate the extract and perform cleanup using solid-phase extraction (SPE) with silica gel or Florisil to remove interfering compounds.

-

Elute the target analyte and concentrate the final extract to 1 mL.

-

5.1.2. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injector: Splitless mode, 250 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

-

Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

-

5.1.3. Quality Assurance/Quality Control (QA/QC)

-

Method Blank: Analyze a blank sample with each batch to check for contamination.

-

Matrix Spike/Matrix Spike Duplicate: Analyze spiked samples to assess matrix effects and method precision.

-

Surrogate Standard Recovery: Monitor the recovery of the surrogate in each sample to ensure extraction efficiency.

-

Calibration: Generate a multi-point calibration curve using certified reference standards.

Caption: A typical workflow for the analysis of this compound in environmental samples.

Ecotoxicity and Concluding Remarks

The persistence and bioaccumulative nature of this compound raise concerns about its potential ecotoxicological effects. Data from the Japanese National Institute of Technology and Evaluation (NITE) indicates that toxicity data is available for fish, aquatic invertebrates, and algae, suggesting that it poses a risk to aquatic ecosystems. [7] In conclusion, this compound is a persistent organic pollutant. While photodegradation can contribute to its breakdown, the lack of data on hydrolysis and the slow rate of biotic degradation suggest a long environmental half-life. Its presence in various environmental matrices and biota highlights its potential for long-range transport and bioaccumulation. Further research is critically needed to fill the existing data gaps, particularly concerning its degradation pathways and the ecotoxicological effects of its transformation products. This will enable a more complete risk assessment and inform regulatory decisions regarding its use and environmental management.

References

-

Centers for Disease Control and Prevention (CDC). (2021, February 10). Bis(2-chloroethyl) Ether - Toxic Substance Portal. Retrieved from [Link]

-

AKJournals. (n.d.). Photodegradation kinetics of octachlorodipropyl ether in organic solvents using an HPTLC method. Retrieved from [Link]

-

MDPI. (2009, April 17). Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). S 421. Retrieved from [Link]

-

Inchem.org. (1998). Chloroalkyl ethers, selected (EHC 201, 1998). Retrieved from [Link]

-

P2 InfoHouse. (n.d.). Octachlorodipropyl Ether (S-2) Mosquito Coils Are Inadequately Studied for Residential Use in Asia and Illegal in the United States. Retrieved from [Link]

-

Oxford Academic. (n.d.). Bioavailability of sediment‐sorbed chlorinated ethers | Environmental Toxicology and Chemistry. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

University of Hertfordshire. (2025, October 25). Octachlorodipropyl ether (Ref: S-421). Retrieved from [Link]

-

PubMed. (2003, April 15). Biodegradation of bis(1-chloro-2-propyl) ether via initial ether scission and subsequent dehalogenation by Rhodococcus sp. strain DTB. Retrieved from [Link]

-

PubMed. (2003, June 15). [Occurrence of an organochlorine synergist S-421 in fish and shellfish]. Retrieved from [Link]

-

PubMed. (2018). [Determination of S-421 in Commercial Fish and Shellfish]. Retrieved from [Link]

-

US EPA. (n.d.). TIER I HUMAN HEALTH NONCANCER CRITERIA BIS(2-CHLOROISOPROPYL) ETHER. Retrieved from [Link]

-

Agilent. (2006, April 4). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]

-

NITE - National Institute of Technology and Evaluation. (2011, April 1). 127-90-2 / 2-379. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Retrieved from [Link]

-

Science.gov. (n.d.). bis2-ethylhexyl sodium sulfosuccinate: Topics by Science.gov. Retrieved from [Link]

-

AKJournals. (n.d.). HPTLC analysis of octachlorodipropyl ether in insecticide formulations. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Dissipation behavior of octachlorodipropyl ether residues during tea planting and brewing process. Retrieved from [Link]

-

Science.gov. (n.d.). bis2-fosfinoehtiltetrametiltsiklopentadieniltsirkonijdikhloridov vnutrimolekulyarnaya c-h-aktivatsiya: Topics by Science.gov. Retrieved from [Link]

-

NIH. (2014, September 15). NTP Technical Report on the Toxicity Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (CASRN 21850-44-2) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice. Retrieved from [Link]

-

Agilent. (2006, April 4). speed accuracy productivity. Retrieved from [Link]

-

ResearchGate. (2021, March 17). Bioaccumulation of Bis-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate and Mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate by Lumbriculus variegatus | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Kinetics of Acetamiprid Photolysis in Solution. Retrieved from [Link]

-

Science.gov. (n.d.). model compounds reaction: Topics by Science.gov. Retrieved from [Link]

-

Eawag. (1995, July 27). Toxicity and Biotransformation of 1,1,1,3,3-Pentafluoropropane, 3,3,3-Trifluoropropionic acid and 1,1,1,3-Tetrachloropropane. Retrieved from [Link]

-

EPA Nepis. (n.d.). Air Emissions Models for Waste and Wastewater. Retrieved from [Link]

-

EPA Nepis. (n.d.). Current Awareness Service for Toxic Substances (CATS) Cumulative Report No. 2: Part II. Retrieved from [Link]

-

Portail Substances Chimiques. (2024, March 26). 1,1'-Oxybis[2,3,3,3-tetrachloropropane (127-90-2). Retrieved from [Link]

-

Scribd. (2024, October 18). Chlorine and The Environment - An Overview of The Chlorine Industry | PDF. Retrieved from [Link]Overview-of-The-Chlorine-Industry)

Sources

- 1. Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. CN105651870A - Gas chromatography-mass spectrum (GC-MS) method to detect residual pesticide in liquid beverage - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

- 6. cdc.gov [cdc.gov]

- 7. soiltesting.tamu.edu [soiltesting.tamu.edu]

- 8. ctahr.hawaii.edu [ctahr.hawaii.edu]

Methodological & Application

Application Note: High-Sensitivity Quantification of Bis(2,3,3,3-tetrachloropropyl) ether (S-421) in Environmental Water Samples

This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the quantification of Bis(2,3,3,3-tetrachloropropyl) ether (S-421) in water matrices.

Introduction & Scientific Context

This compound, commonly known as S-421 , is a polychlorinated ether used primarily as a synergist to enhance the potency of pyrethroid and organophosphorus pesticides. Unlike the active pesticidal agents it accompanies, S-421 is chemically stable and highly lipophilic (LogP ~5.1), leading to persistence in aquatic environments and potential bioaccumulation.

Analytical Challenges

-

Hydrophobicity: With high lipophilicity, S-421 adheres strongly to glass and plastic surfaces, leading to poor recovery if sample handling is not optimized.

-

Matrix Interference: In complex wastewater matrices, the abundance of other halogenated organic matter can suppress ionization or co-elute, necessitating rigorous cleanup.

-

Fragmentation: Under Electron Ionization (EI), S-421 undergoes extensive fragmentation, often yielding weak molecular ions. Selection of specific daughter ions is critical for sensitivity.

This protocol utilizes Solid Phase Extraction (SPE) with a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent to ensure retention of this non-polar analyte from aqueous matrices, followed by GC-MS/MS in Multiple Reaction Monitoring (MRM) mode for maximum selectivity.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data analysis.

Figure 1: Optimized workflow for S-421 extraction and analysis.[1] The drying step is critical to prevent moisture from entering the GC inlet.

Materials & Reagents

Standards

-

Target Analyte: this compound (S-421) analytical standard (>98% purity).[2]

-

Surrogate Internal Standard (SIS): Phenanthrene-d10 or 4,4'-Dibromooctafluorobiphenyl .

-

Rationale: Phenanthrene-d10 mimics the semi-volatile nature and retention behavior of S-421 without interfering with its mass spectrum.

-

-

Instrument Internal Standard: Triphenyl phosphate (optional, for injection volume correction).

Reagents

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), Acetone, Hexane (Pesticide Grade or higher).

-

Water: Reagent water (Milli-Q or equivalent, TOC <5 ppb).

-

Preservatives: Sodium Thiosulfate (

) for dechlorination.

Consumables[3]

-

SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200 mg / 6 mL.

-

Why HLB? While C18 is standard, polymeric HLB prevents drying out during loading and offers better retention for a wider range of co-occurring contaminants if multi-residue analysis is desired.

-

-

Filters: 0.7 µm Glass Fiber Filters (GFF), baked at 400°C.

Sample Preparation Protocol

Step 1: Sample Pre-treatment[4]

-

Collection: Collect 1 L of water in amber glass bottles with PTFE-lined caps.

-

Dechlorination: Add 80 mg of Sodium Thiosulfate per liter immediately upon collection to quench residual chlorine (prevents oxidation of the analyte).

-

Filtration: If particulate matter is visible, filter through a 0.7 µm GFF.

-

Expert Tip: Rinse the filter with 5 mL of DCM and add this rinse to the sample extract later to recover any S-421 adsorbed to the sediment.

-

-

Spiking: Add 50 µL of the Surrogate Internal Standard solution (e.g., 10 µg/mL Phenanthrene-d10) to the water sample. Mix well.

Step 2: Solid Phase Extraction (SPE)

-

Conditioning:

-

Rinse cartridge with 5 mL DCM (to remove plasticizers).

-

Condition with 5 mL Methanol.

-

Equilibrate with 5 mL Reagent Water. Do not let the cartridge go dry.

-

-

Loading:

-

Pass the 1 L sample through the cartridge at a flow rate of ~10 mL/min.

-

Causality: High flow rates can cause breakthrough of hydrophobic compounds; maintain a steady drop-wise flow.

-

-

Washing:

-

Wash with 5 mL of 5% Methanol in Water. This removes polar interferences (humic acids) without eluting the highly non-polar S-421.

-

-

Drying (Critical):

-

Dry the cartridge under high vacuum or nitrogen flow for 20-30 minutes .

-

Why? Residual water interferes with the GC column phase (hydrolysis) and causes peak tailing.

-

-

Elution:

-

Elute analytes with 2 x 5 mL of DCM:Acetone (1:1 v/v) .

-

Note: Pure hexane may be too non-polar to fully recover S-421 from the polymeric sorbent pores; the addition of acetone ensures complete desorption.

-

Step 3: Concentration

-

Drying: Pass the eluate through a small column of anhydrous Sodium Sulfate (

) to remove any residual moisture. -

Evaporation: Concentrate the extract to approximately 0.5 mL using a gentle stream of Nitrogen at 35°C.

-

Solvent Exchange: Add 2 mL of Hexane and concentrate again to 1 mL.

-

Purpose: Exchanges the solvent to Hexane, which is more compatible with splitless GC injection than DCM/Acetone.

-

-

Final Volume: Adjust to exactly 1.0 mL with Hexane. Transfer to a GC vial.

Instrumental Analysis (GC-MS/MS)[5][6][7][8][9][10]

Gas Chromatography Parameters

-

System: Agilent 7890B / 7000D Triple Quad (or equivalent).

-

Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1 µL, Splitless (Purge flow 50 mL/min on @ 1.0 min).

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial: 60°C (hold 1 min)

-

Ramp 1: 20°C/min to 180°C

-

Ramp 2: 5°C/min to 280°C

-

Final: 300°C (hold 5 min)

-

Mass Spectrometry Parameters (EI)

S-421 (MW 377.[3][4][5]7) fragments extensively. The molecular ion is often weak.[6][7] The trichloromethyl group (

-

Source Temp: 230°C

-

Transfer Line: 280°C

-

Ionization: Electron Impact (70 eV)[8]

-

Acquisition Mode: MRM (Multiple Reaction Monitoring)[9]

Table 1: Recommended MRM Transitions for S-421

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Identification Logic |

| 117.0 ( | 82.0 ( | 15 | Quantifier | High abundance |

| 119.0 ( | 84.0 ( | 15 | Qualifier | Isotope confirmation for Chlorine. |

| 195.0 ( | 159.0 ( | 20 | Qualifier | Cleavage at ether oxygen; loss of HCl. |

Note: Precursor ions listed are typical dominant fragments in EI. Since S-421 does not always yield a stable molecular ion, MRM transitions are often built on stable high-mass fragments like m/z 195 or the very abundant m/z 117. Always verify transitions with a neat standard injection on your specific instrument.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following QC criteria must be met for every batch (20 samples):

-

Linearity: Calibration curve (5 points) from 1 ng/L to 500 ng/L.

. -

Method Blank: Must be < 1/3 of the LOQ.

-

Laboratory Control Sample (LCS): Spike reagent water at 50 ng/L. Recovery must be 70-130% .

-

Surrogate Recovery: Phenanthrene-d10 recovery must be 60-120% .

-

Failure Mode: Low surrogate recovery (<60%) usually indicates inefficient SPE elution or evaporation losses.

-

-

Sensitivity (LOQ): Target Limit of Quantitation is 5 ng/L (ppt).

Expert Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Adsorption to glass | Silylate glassware or use solvent rinsing (DCM) during transfer steps. |

| Peak Tailing | Wet Extract | Ensure the |

| High Background | Contaminated SPE | Wash SPE cartridge with stronger solvent (DCM) before conditioning if plasticizers are observed. |

| Variable Response | Inlet Activity | S-421 is sensitive to active sites. Change the inlet liner and cut the column guard regularly. |

References

-

United States Environmental Protection Agency (EPA). (2015). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. [Link]

-

National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum (SRD 69).[4] NIST Chemistry WebBook.[3] [Link]

-

World Health Organization (WHO). (2011). Guidelines for Drinking-water Quality, 4th edition. (Referencing pesticide residue analysis standards). [Link]

Sources

- 1. library.dphen1.com [library.dphen1.com]

- 2. Octachlorodipropyl ether | C6H6Cl8O | CID 518659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. scribd.com [scribd.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. uni-saarland.de [uni-saarland.de]

- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Extraction and Quantitation of Bis(2,3,3,3-tetrachloropropyl) Ether (S-421) in Biological Tissues

Introduction & Scope

Bis(2,3,3,3-tetrachloropropyl) ether , commonly known as S-421 , is a polychlorinated ether used primarily as a pesticide synergist.[1] By inhibiting cytochrome P450 monooxygenases in insects, it prevents the detoxification of pyrethroid and carbamate insecticides, thereby increasing their potency.

The Analytical Challenge

S-421 (C₆H₆Cl₈O) is highly lipophilic (log Kow ~ 5.8) and thermally stable. In biological matrices (adipose tissue, liver, blood), it co-extracts with lipids, posing a significant challenge for trace-level detection.

-

Interference: High lipid content suppresses ionization in Mass Spectrometry and contaminates GC inlets.

-

Stability: While chemically robust, the ether linkage can be susceptible to cleavage under harsh acidic conditions (e.g., concentrated sulfuric acid cleanup often used for PCBs).

This Application Note provides two distinct protocols tailored to the lipid content of the sample matrix, ensuring high recovery (>80%) and instrument longevity.

Workflow Selection Guide

Select the appropriate protocol based on the lipid content of your biological matrix.

Figure 1: Decision matrix for selecting the optimal extraction pathway based on tissue lipid content.

Protocol A: Modified QuEChERS (Low-Lipid Matrices)

Target Matrices: Whole blood, plasma, urine, lean muscle. Principle: Acetonitrile extraction followed by salting-out partitioning and dispersive Solid Phase Extraction (dSPE) cleanup.

Reagents & Materials[1][2][3]

-

Solvent: Acetonitrile (LC-MS grade).[2]

-

Extraction Salts: 4g MgSO₄, 1g NaCl (Standard QuEChERS mix).

-

dSPE Cleanup Mix: 150mg MgSO₄, 50mg PSA (Primary Secondary Amine), 50mg C18 (to remove residual lipids).

-

Internal Standard (IS): PCB 153 (100 ng/mL) or ¹³C-labeled S-421 (if available).

Step-by-Step Procedure

-

Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

-

Note: For blood/plasma, dilute with 5 mL deionized water to facilitate partitioning.

-

-

Spiking: Add 50 µL of Internal Standard solution. Vortex for 30 seconds and equilibrate for 15 minutes.

-

Extraction: Add 10 mL Acetonitrile . Shake vigorously (mechanical shaker) for 1 minute.

-

Why: Acetonitrile extracts the S-421 while precipitating proteins.

-

-

Partitioning: Add Extraction Salts (4g MgSO₄, 1g NaCl). Shake immediately and vigorously for 1 minute to prevent MgSO₄ clumping.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes.

-

Cleanup (dSPE): Transfer 1 mL of the supernatant (top organic layer) to a dSPE tube containing MgSO₄, PSA, and C18.

-

Mechanism: PSA removes fatty acids/sugars; C18 removes long-chain non-polar interferences.

-

-

Final Spin: Vortex and centrifuge dSPE tube at 6,000 x g for 3 minutes.

-

Analysis: Transfer supernatant to a GC vial for GC-MS/MS analysis.

Protocol B: Solvent Extraction + GPC (High-Lipid Matrices)

Target Matrices: Adipose tissue, liver, brain, breast milk. Principle: Exhaustive solvent extraction followed by Gel Permeation Chromatography (GPC) to remove bulk lipids based on molecular size.

Reagents & Materials[1][2][3]

-

Solvent: Hexane:Acetone (1:1 v/v).

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

-

GPC System: Bio-Beads S-X3 column (or equivalent automated GPC).

-

Polishing Column: Florisil SPE cartridge (1g).

Step-by-Step Procedure

-

Sample Prep: Weigh 2.0 - 5.0 g of tissue. Grind with anhydrous Na₂SO₄ (ratio 1:3) in a mortar until a free-flowing powder is obtained.

-

Why: Removes water and increases surface area for extraction.

-

-

Extraction: Transfer powder to a glass column or Soxhlet thimble. Extract with 100 mL Hexane:Acetone (1:1) for 4-6 hours (Soxhlet) or sonicate 3x with 20 mL solvent (Sonication).

-

Concentration: Evaporate extract to dryness (gentle nitrogen stream) and determine lipid weight gravimetrically (optional but recommended for lipid-normalization). Redissolve in 5 mL Ethyl Acetate/Cyclohexane (1:1) (GPC mobile phase).

-

GPC Cleanup (Critical Step):

-

Inject extract onto GPC column.[3]

-

Dump Time: First 8-10 mins (High MW Lipids elute here).

-

Collect Time: 10-25 mins (S-421 and OCPs elute here).

-

Note: Calibrate GPC dump/collect times using corn oil (lipid marker) and sulfur (low MW marker).

-

-

Florisil Polish (Optional): If the GPC fraction is still colored, pass through a Florisil SPE cartridge eluted with 10 mL Hexane:Acetone (9:1).

-

Final Concentration: Evaporate to 1 mL under nitrogen. Transfer to GC vial.

Figure 2: Size-exclusion mechanism of GPC cleanup separating high-molecular-weight lipids from the target analyte.

Instrumental Analysis (GC-MS/MS)[5][6][7]

Method: Gas Chromatography - Tandem Mass Spectrometry (GC-MS/MS) in Electron Impact (EI) mode.

GC Parameters[3][5][6][7][8][9]

-

Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1 µL Splitless @ 280°C.

-

Oven Program:

-

Start: 90°C (hold 1 min).

-

Ramp 1: 25°C/min to 180°C.

-

Ramp 2: 5°C/min to 300°C (hold 5 min).

-

Total Run Time: ~30 mins.[4]

-

MS/MS Parameters (MRM Mode)

S-421 yields a complex isotopic cluster due to 8 chlorine atoms.

-

Source Temp: 250°C.

-

Transfer Line: 280°C.

-

Collision Gas: Argon or Nitrogen.

Recommended MRM Transitions: Since S-421 fragmentation depends on collision energy, optimize these transitions using a neat standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Collision Energy (eV) |

| S-421 | 377.8 (M+) | 79.0 (C3H5Cl) | Quantifier | 15 - 25 |

| S-421 | 377.8 (M+) | 117.0 (CCl3) | Qualifier | 15 - 25 |

| S-421 | 215.0 (Fragment) | 179.0 | Qualifier | 10 - 20 |

| PCB 153 (IS) | 360.0 | 290.0 | Internal Std | 20 |

Note: If sensitivity is low on the molecular ion, use the [M-Cl]+ cluster (m/z ~341) as the precursor.

Quality Assurance & Validation

To ensure Trustworthiness and Self-Validation , every batch must include:

-

Method Blank: Reagent water or clean vegetable oil carried through the full protocol. Must be < LOD.

-

LCS (Lab Control Spike): Clean matrix spiked with S-421 at 10 ng/g.

-

Acceptable Recovery: 70 - 120%.[5]

-

-

Matrix Spike (MS/MSD): Real sample spiked to assess matrix effects.

-

Calibration: 5-point curve (5 - 500 ng/mL) in matrix-matched solvent to compensate for enhancement effects.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<60%) | Incomplete extraction or GPC cut-off error. | Check homogenization; Recalibrate GPC dump time. |

| High Backpressure (GC) | Lipid buildup in liner/column. | Replace liner; Ensure GPC/dSPE cleanup was sufficient. |

| Poor Peak Shape | Active sites in liner (S-421 degradation). | Use deactivated glass wool liners; Trim column guard. |

References

-

NIST Chemistry WebBook. this compound Mass Spectrum. National Institute of Standards and Technology. Link

-

US EPA Method 3640A. Gel Permeation Cleanup. (Used for lipid removal in organochlorine analysis). Link

-

Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce (QuEChERS).[6] Journal of AOAC International.[6] Link

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Organochlorine Pesticides. (Reference for serum lipid handling). Link

Sources

Application Note: Laboratory Synthesis of Bis(2,3,3,3-tetrachloropropyl) ether (S-421)

This Application Note is designed for research chemists and process development scientists. It details the laboratory-scale synthesis of Bis(2,3,3,3-tetrachloropropyl) ether , commercially known as S-421 , a potent insecticide synergist.

Safety Warning: This protocol involves the use of Trichloroethylene (TCE) and the in-situ generation of chloromethyl ether intermediates . Bis(chloromethyl) ether (BCME) is a known human carcinogen.[1][2] This synthesis MUST be performed in a certified chemical fume hood with a closed-system setup and appropriate scrubbing.

Abstract & Scientific Rationale

This compound (S-421) acts as an insecticide synergist by inhibiting microsomal cytochrome P450 monooxygenases in insects, thereby preventing the detoxification of pyrethroids and carbamates.

The synthesis presents a regioselectivity challenge. The target structure,

This protocol utilizes a Lewis Acid-catalyzed Prins-type reaction , where formaldehyde acts as the electrophile source in the presence of hydrogen chloride and trichloroethylene. The reaction proceeds via the in-situ formation of a chloromethylated intermediate, which undergoes electrophilic addition to the alkene, followed by chloride capture.

Key Reaction Scheme

Safety & Hazard Control (E-E-A-T)

Critical Hazard: The reaction conditions theoretically permit the transient formation of Bis(chloromethyl) ether (BCME) , a Group 1 Carcinogen, before it is consumed by the alkene.

-

Engineering Controls: Use a glovebox or a high-efficiency fume hood with a dedicated scrubber (NaOH trap) for HCl off-gassing.

-

PPE: Double nitrile gloves (or Viton), chemical splash goggles, lab coat, and a NIOSH-approved respirator if outside a glovebox.

-

Waste: All aqueous washes must be treated as hazardous halogenated waste.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| Trichloroethylene (TCE) | 79-01-6 | >99% | Reactant & Solvent |

| Paraformaldehyde | 30525-89-4 | Reagent Grade | Electrophile Source ( |

| Aluminum Chloride ( | 7446-70-0 | Anhydrous | Lewis Acid Catalyst |

| Hydrogen Chloride (gas) | 7647-01-0 | Anhydrous | Reactant |

| Sulfuric Acid ( | 7664-93-9 | Conc. (98%) | Dehydrating Agent (Optional) |

Equipment

-

Reactor: 500 mL 3-neck round bottom flask (flame-dried).

-

Agitation: Overhead mechanical stirrer (Teflon blade) – essential for heterogeneous mixtures.

-

Temperature Control: Oil bath with digital feedback loop.

-

Gas Handling: HCl gas generator or cylinder with drying tube (

) and bubbler. -

Condenser: Reflux condenser connected to a caustic scrubber (10% NaOH).

Experimental Protocol

Phase 1: Preparation of the Electrophilic Complex

-

Setup: Assemble the 3-neck flask with the mechanical stirrer, gas inlet tube (submerged), and reflux condenser. Flush the system with dry Nitrogen (

) for 15 minutes. -

Charging: Charge the flask with Trichloroethylene (1.5 mol, 135 mL) .

-

Catalyst Addition: Cool the TCE to 0°C. Slowly add Anhydrous

(0.05 mol, 6.7 g) . Note: The reaction is exothermic; maintain temp < 10°C. -

Formaldehyde Source: Add Paraformaldehyde (0.6 mol, 18 g) in portions. The mixture will appear as a suspension.

Phase 2: Reaction (Haloalkylation)

-

HCl Saturation: Begin bubbling anhydrous HCl gas through the suspension at a slow, steady rate.

-

Temperature Ramp: Slowly raise the temperature to 50-60°C .

-

Mechanism Insight: At this temperature, paraformaldehyde depolymerizes. The resulting formaldehyde complexes with

and HCl to form the chloromethyl cation equivalent, which attacks the TCE.

-

-

Duration: Continue stirring and HCl bubbling for 6–8 hours . The suspension should clarify as the paraformaldehyde is consumed and the ether product forms.

-

Completion Check: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3][4] Look for the disappearance of TCE and the emergence of the high-boiling product.

Phase 3: Workup & Purification

-

Quench: Cool the reaction mixture to room temperature. Pour carefully onto 300 g of crushed ice/water to quench the catalyst.

-

Extraction: Separate the organic layer (bottom, dense). Extract the aqueous layer twice with Dichloromethane (DCM) (

mL). -

Washing: Combine organic phases and wash sequentially with:

-

Saturated

(to neutralize residual HCl). -

Brine (saturated NaCl).

-

Deionized water.

-

-

Drying: Dry the organic phase over anhydrous

. Filter. -

Concentration: Remove solvent (DCM and excess TCE) via rotary evaporation at reduced pressure.

-

Distillation: The crude product is a viscous, yellowish oil. Purify via high-vacuum distillation .

-

Target Fraction: Collect the fraction boiling at 140–150°C @ 0.5 mmHg .

-

Note: S-421 has a high boiling point. Do not overheat the pot (>180°C) to avoid decomposition/HCl elimination.

-

Data Analysis & Characterization

Physical Properties

| Property | Value | Observation |

| Appearance | Clear to pale yellow liquid | Viscous oil |

| Density | ~1.64 g/cm³ | High density due to Cl content |

| Boiling Point | 147°C (Literature) | @ reduced pressure |

| Refractive Index |

Spectroscopic Validation

-

¹H NMR (CDCl₃, 400 MHz):

-

4.10 ppm (d, 4H,

-

4.85 ppm (t, 2H,

-

Integration Ratio: 2:1.

-

4.10 ppm (d, 4H,

-

IR Spectrum:

-

Strong absorption at 1100–1150 cm⁻¹ (C-O-C ether stretch).

-

Absence of O-H stretch (3400 cm⁻¹) confirms no alcohol intermediate remains.

-

Mechanism & Workflow Visualization

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the electrophilic attack pathway, highlighting the regioselectivity driven by the stability of the intermediate cation.

Caption: Acid-catalyzed addition of formaldehyde-derived electrophile to trichloroethylene, forming the tetrachloropropyl backbone.[5]

Experimental Workflow (DOT Diagram)

Caption: Step-by-step process flow for the synthesis and purification of S-421.

References

-

ChemicalBook. (2025).[3] this compound Properties and Synthesis.Link

-

Miyazaki, T., et al. (1982). Residues of the synergist S-421 in human milk.[4] Bulletin of Environmental Contamination and Toxicology.[4] Link

-

U.S. EPA. (1980).[6] Ambient Water Quality Criteria for Chloroalkyl Ethers. (Discusses haloalkyl ether synthesis and stability). Link

- Schrader, G. (1963). Die Entwicklung neuer insektizider Phosphorsäure-Ester.

- Tomlin, C.D.S. (Ed.). (2009). The Pesticide Manual: A World Compendium. 15th Edition. British Crop Protection Council. (Definitive source for S-421 structure and properties).

Sources

- 1. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]

- 2. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S 421 PESTANAL , analytical standard 127-90-2 [sigmaaldrich.com]

- 5. WO2018190350A1 - Pyridone compound, and agricultural and horticultural fungicide having this as active component - Google Patents [patents.google.com]

- 6. canada.ca [canada.ca]

Technical Application Note: Bis(2,3,3,3-tetrachloropropyl) ether in Polyurethane Foam

Subject: Protocol for the utilization of Bis(2,3,3,3-tetrachloropropyl) ether (S-421) as a High-Efficiency Flame Retardant Synergist and Plasticizer in Rigid and Flexible Polyurethane Matrices.

Executive Summary & Chemical Profile

This compound (CAS: 127-90-2), historically recognized as the pesticide synergist S-421 , represents a potent, high-chlorine content additive for polyurethane (PU) formulations. Unlike conventional phosphate esters (e.g., TCPP), this compound functions primarily through a gas-phase radical scavenging mechanism due to its extreme halogen density (~75% Cl by weight).

This guide details the protocols for incorporating this compound into PU foams to enhance flame retardancy (FR) while acting as a secondary plasticizer to modify cell morphology and reduce mix viscosity.

Chemical Identity & Properties

| Property | Specification | Relevance to PU Foam |

| Common Name | S-421, Octachlorodipropyl ether | Industry standard identifier.[1] |

| Molecular Formula | High halogen density for FR efficiency. | |

| Molecular Weight | 377.73 g/mol | Low volatility compared to lower MW solvents. |

| Chlorine Content | ~75% (Theoretical) | Critical: Superior radical scavenging capacity compared to chlorinated paraffins. |

| Physical State | Viscous Liquid (Yellowish) | Miscible with polyether/polyester polyols; easy processing. |

| Boiling Point | ~147°C (at reduced pressure) | Stable during the exothermic foaming reaction (~120-160°C). |

Mechanism of Action

To effectively utilize this additive, researchers must understand its dual-mode influence on the polyurethane matrix.

Gas-Phase Flame Inhibition (The Primary Driver)

Upon exposure to thermal flux (fire), the ether linkage cleaves, and the polychlorinated alkyl chains decompose. The high number of chlorine atoms facilitates a rapid release of chlorine radicals (

-

Radical Trap: The

reacts with hydrogen radicals ( -

Chain Termination: The generated

intercepts high-energy hydroxyl radicals (-

Reaction:

-

Reaction:

(Inhibition Cycle)

-

Plasticization & Morphology

As an ether-based molecule, it exhibits high compatibility with polyether polyols . It acts as a non-reactive diluent (plasticizer), which:

-

Reduces the viscosity of the B-side (polyol) blend, aiding in mixing efficiency.

-

Lowers the glass transition temperature (

) of the hard segments, potentially improving flexibility in rigid foams.

Experimental Protocol: Formulation & Synthesis

Objective: Synthesize a rigid polyurethane foam incorporating this compound to achieve a UL-94 V-0 rating.

Materials Checklist

-

Polyol: Standard sucrose/glycerine-initiated polyether polyol (OH number ~450 mg KOH/g).

-

Isocyanate: Polymeric MDI (pMDI), NCO content ~31%.

-

Synergist (Optional): Antimony Trioxide (

) – Highly recommended to boost Cl efficiency. -

Catalysts: DMCHA (blowing), DBTDL (gelling).

-

Blowing Agent: Distilled water (chemical blowing) or Cyclopentane (physical).

-

Surfactant: Silicone stabilizer (e.g., Tegostab B8404).

Formulation Workflow (Graphviz)

The following diagram illustrates the critical "One-Shot" foaming process, highlighting where the chlorinated ether must be introduced to ensure homogeneity.

Caption: Workflow for incorporating this compound into the Polyol (Side B) premix prior to reaction with Isocyanate.

Step-by-Step Synthesis Protocol

-

Pre-Conditioning: Ensure all chemicals are at 20-25°C. The viscosity of S-421 can increase significantly below 15°C.

-

Side B Preparation (The Blend):

-

Weigh the Polyol into a PE cup.

-

CRITICAL STEP: Add this compound. Recommended loading: 10 to 25 parts per hundred polyol (php) .

-

Validation: Mix for 60 seconds. Observe for phase separation. The blend should be clear/homogeneous. If cloudy, the ether is not compatible with the specific polyol; add a compatibilizer (e.g., non-ionic surfactant).

-

Add Catalysts, Surfactant, and Water. Mix for 60 seconds at 1500 RPM.

-

-

Reaction (One-Shot):

-

Add Isocyanate (Side A) to the Side B blend.

-

Mix vigorously at 3000 RPM for 7-10 seconds . (Do not overmix to avoid losing blowing agent).

-

Pour immediately into an open mold or free-rise box.

-

-

Curing: Allow the foam to rise and cure at room temperature for 24 hours before cutting.

Characterization & Validation

To validate the efficacy of the additive, the following testing suite is required.

Flammability Testing

| Test Method | Parameter | Expected Outcome with S-421 |

| LOI (ASTM D2863) | Limiting Oxygen Index | Increase from ~18% (neat) to >26% (with 20 php S-421). |

| UL-94 | Vertical Burn | Transition from "Fail" or "HB" to V-0 or V-1 . |

| Cone Calorimetry | Peak Heat Release Rate (pHRR) | Reduction in pHRR due to gas-phase inhibition. |

Mechanical & Physical Properties

Because S-421 acts as a plasticizer, mechanical properties must be monitored to ensure structural integrity is not compromised.

-

Density (ASTM D1622): Expect a slight increase in density as the heavy chlorinated molecules do not contribute to expansion volume.

-

Compression Strength (ASTM D1621): Monitor for reduction. If strength drops by >15%, increase the Isocyanate Index or add a cross-linker (e.g., Glycerin).

-

Cell Morphology (SEM): Scanning Electron Microscopy should reveal if the additive acted as a nucleating agent (finer cells) or caused coalescence (coarser cells).

Toxicology & Safety (E-E-A-T)

Warning: this compound is a chlorinated hydrocarbon.[2][3] While stable, it requires strict handling protocols.

-

Toxicity Context: Historically used as a pesticide synergist, it inhibits metabolic enzymes in insects. In humans, it is a skin irritant and potential hepatic toxin upon chronic exposure.

-

Thermal Decomposition: Above 200°C (or during fire), it releases Hydrogen Chloride (HCl) and potentially trace phosgene if combustion is incomplete.

-

Protocol: All flammability testing must be conducted in a fume hood with acid-gas scrubbers.

-

-

Handling: Use nitrile gloves and eye protection. Avoid generating mists.

Diagram: Flame Retardancy Mechanism

Caption: Gas-phase radical scavenging mechanism of this compound during combustion.

References

-

National Institute of Standards and Technology (NIST). (2023). This compound - Chemical Profile and Spectra. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. (2024). Octachlorodipropyl ether (S-421) Compound Summary. National Library of Medicine. [Link]

-

MDPI. (2023). Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applications.[5] Polymers Journal. [Link]

Sources

Application Note: The Strategic Use of Bis(2,3,3,3-tetrachloropropyl) ether as an Internal Standard in Chromatographic Analysis

Introduction: The Imperative for Precision in Quantitative Analysis

In the fields of environmental monitoring, toxicology, and drug development, the accurate quantification of trace-level analytes is paramount. Analytical methodologies, particularly those based on gas chromatography-mass spectrometry (GC-MS), are susceptible to variations that can impact precision and accuracy. These variations can arise from the sample preparation process (extraction inefficiencies, volumetric losses), instrumental drift, and matrix effects. The use of an internal standard (IS) is a cornerstone of robust analytical chemistry, designed to correct for these unavoidable fluctuations. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. By monitoring the ratio of the analyte signal to the internal standard signal, analysts can achieve significantly improved quantitative precision.

This application note provides a comprehensive guide to the use of Bis(2,3,3,3-tetrachloropropyl) ether (CAS No. 127-90-2) as a highly effective internal standard for the analysis of halogenated organic compounds, such as flame retardants, pesticides, and other persistent organic pollutants (POPs).

Rationale for Selecting this compound

The selection of an internal standard is a critical decision in method development. This compound, also known as Octachlorodipropyl ether or S 421, possesses a unique combination of physicochemical properties that make it an excellent candidate for this role.[1][2]

Key Attributes:

-

Chemical Inertness and Stability: As a chlorinated ether, this compound is chemically stable and less likely to degrade during sample extraction, cleanup, and analysis. It is soluble in common organic solvents like ethanol, acetone, and toluene, ensuring compatibility with typical sample preparation workflows.[3]

-

Structural Similarity to Target Analytes: Its polychlorinated structure mimics that of many target analytes, including chlorinated flame retardants (e.g., Dechlorane Plus®), organochlorine pesticides, and polychlorinated biphenyls (PCBs). This similarity ensures that it behaves comparably during extraction and cleanup procedures, effectively tracking and correcting for analyte losses.

-

Distinct Chromatographic Elution: With a boiling point of approximately 147°C, it is amenable to GC analysis and typically elutes in a region of the chromatogram that is free from interfering matrix components and many target analytes.[1][3]

-

Unique Mass Spectrum: The presence of eight chlorine atoms results in a characteristic isotopic pattern and fragmentation profile under electron ionization (EI), providing a distinct mass spectrum that can be easily resolved from co-eluting compounds by a mass spectrometer.[4]

-

Commercial Availability and Purity: High-purity standards of this compound are commercially available, which is essential for its use in creating accurate calibration curves.

Physicochemical Properties Summary

| Property | Value | Reference |

| CAS Number | 127-90-2 | [1][2] |

| Molecular Formula | C₆H₆Cl₈O | [2] |

| Molecular Weight | 377.74 g/mol | [2] |

| Melting Point | -49.9 °C | [1] |

| Boiling Point | 147 °C | [1] |

| Appearance | Light yellow liquid/neat oil | [1][3] |

| Solubility | Soluble in ethanol, acetone, toluene | [3] |

Core Principle: The Internal Standard Method

The fundamental principle of the internal standard method is to use the ratio of the analyte response to the IS response for quantification. This approach corrects for variations in sample volume, injection volume, and instrument response.

Caption: Workflow for internal standard-based quantification.

Detailed Protocols

The following protocols are provided as a guideline and should be optimized and validated for the specific matrix and target analytes.

Preparation of Standard Solutions

Safety Precaution: this compound is moderately toxic by ingestion and emits toxic fumes upon decomposition.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

4.1.1 Primary Stock Solution (1000 µg/mL)

-

Allow the neat standard of this compound to equilibrate to room temperature.

-

Accurately weigh approximately 10 mg of the neat standard into a 10 mL Class A volumetric flask.

-

Record the exact weight.

-

Dissolve the standard in a suitable solvent (e.g., acetone or toluene) and bring it to volume.

-

Cap and invert the flask several times to ensure homogeneity.

-

Calculate the exact concentration in µg/mL.

-

Transfer the solution to an amber glass vial with a PTFE-lined cap.

-

Store at 0-6°C and protect from light.[2] This solution should be stable for up to three months.

4.1.2 Working Internal Standard Solution (e.g., 10 µg/mL)

-

Perform a serial dilution of the Primary Stock Solution using the same solvent.

-

For example, pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask and dilute to volume.

-

This working solution is used to spike samples, calibrators, and quality controls. The final concentration in the sample extract should be tailored to the expected analyte concentration range and instrument sensitivity.

Sample Preparation: A General Protocol for Water Matrix

This protocol is based on common liquid-liquid extraction (LLE) procedures used in environmental analysis, similar to those in EPA methods for semi-volatile organics.[5]

-

Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle.

-

Spiking: Add a precise volume (e.g., 100 µL) of the 10 µg/mL Working Internal Standard Solution to the 1 L water sample. This results in a final concentration of 1 µg/L in the sample.

-

pH Adjustment: Adjust the sample pH as required by the target analyte chemistry (e.g., pH < 2 for acidic compounds, pH > 11 for basic compounds).

-

Extraction:

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of a suitable extraction solvent (e.g., dichloromethane or a hexane/acetone mixture).

-

Shake vigorously for 2 minutes, venting periodically to release pressure.

-

Allow the layers to separate.

-

Drain the organic layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

-

-

Analysis: The 1.0 mL extract is now ready for GC-MS analysis. The concentration of the internal standard in the final extract is 10 µg/mL.

Caption: Sample preparation workflow for a water matrix.

GC-MS Instrumental Parameters

These are suggested starting parameters and must be optimized for your specific instrument and target analytes.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard high-performance gas chromatograph. |

| MS System | Agilent 5977B MSD or equivalent | Provides necessary sensitivity and selectivity. |

| Injector | Split/Splitless, 250°C | Ensures efficient vaporization of the standard. |

| Injection Volume | 1 µL | Typical volume for capillary GC. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A common, robust column for semi-volatile compounds. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 50°C (hold 2 min), ramp to 300°C @ 10°C/min, hold 5 min | General purpose temperature program to elute a wide range of compounds. |

| MS Source | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible mass spectra. |

| MS Quadrupole | 150°C | Standard temperature to prevent condensation. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only specific ions for the analyte and IS. |

| Suggested SIM Ions for IS | m/z 117, 151, 201, 247 (Quantifier: m/z 117) | Based on the EI mass spectrum, these are characteristic and abundant fragment ions. |

Method Validation and Data Interpretation

A method utilizing an internal standard must be thoroughly validated.

5.1 Calibration: Prepare a multi-point calibration curve (typically 5-7 levels) by analyzing standards containing a constant concentration of the internal standard and varying concentrations of the target analyte(s). Plot the response ratio (Analyte Area / IS Area) versus the analyte concentration. The resulting curve should have a correlation coefficient (r²) of ≥ 0.995.

5.2 Performance Metrics:

-

Precision and Accuracy: Analyze replicate spiked samples at multiple concentrations to determine the method's precision (as relative standard deviation, %RSD) and accuracy (as percent recovery). Acceptance criteria are typically <15% RSD and 85-115% recovery.

-

Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

-

Internal Standard Response: The absolute peak area of this compound should be monitored in all samples. A significant deviation (e.g., > 50%) from the average area in the calibration standards may indicate a matrix effect or a problem with the sample preparation.

Conclusion

This compound is a robust and reliable internal standard for the GC-MS analysis of chlorinated and other halogenated organic compounds. Its chemical stability, structural similarity to many environmental pollutants, and distinct mass spectral characteristics allow it to effectively correct for variations in sample preparation and instrument performance. The protocols outlined in this application note provide a solid foundation for developing and validating high-precision quantitative methods in environmental, toxicological, and industrial laboratories.

References

- U.S. Environmental Protection Agency. (n.d.). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier.

- ChemBK. (2024, April 10). This compound.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- Echemi. (n.d.). bis-(2,3,3,3-Tetrachloropropyl)ether.

- PubChem. (n.d.). Bis(2-chloroisopropyl) ether.

- Restek Corporation. (2015, March 3). Is That Really bis (2-chloroisopropyl) ether: Potential Issues for EPA Methods 625 and 8270.

- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). bis-(2,3,3,3-Tetrachloropropyl)ether.

Sources

Application Notes and Protocols for Flame Retardancy Testing of Materials with Bis(2,3,3,3-tetrachloropropyl) ether

Introduction: The Role of Halogenated Ethers in Fire Safety

In the ever-present quest for safer materials, flame retardants are critical components in a multitude of applications, from construction and electronics to transportation and consumer goods. Among the various classes of flame retardants, halogenated compounds, particularly chlorinated and brominated ethers, have a long history of effective use. This document focuses on Bis(2,3,3,3-tetrachloropropyl) ether, a chlorinated ether employed as a flame retardant intermediate, primarily in polyurethane foams and plastics.[1]

The fundamental principle behind the efficacy of halogenated flame retardants lies in their ability to interrupt the combustion cycle in the gas phase.[2] Upon exposure to the high temperatures of a fire, these compounds decompose and release halogen radicals (e.g., Cl•). These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the fire, effectively poisoning the flame and slowing down the combustion process until it is extinguished.[2] This gas-phase inhibition is a potent mechanism for imparting fire resistance to flammable polymeric materials.

This application note provides a comprehensive guide for researchers, scientists, and professionals in material and drug development on the methodologies for testing the flame retardancy of materials incorporated with this compound. We will delve into the practical aspects of sample preparation, standard testing protocols, and the interpretation of results, underpinned by the scientific principles of flame retardancy.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of a flame retardant is paramount for its effective and safe application.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 127-90-2 | [3][4] |

| Molecular Formula | C₆H₆Cl₈O | [3][4] |

| Molecular Weight | 377.74 g/mol | [4] |

| Appearance | Yellow powder or light yellow liquid | [5] |

| Melting Point | -49.9 °C | [1][4] |

| Boiling Point | 147 °C | [1][4] |

| Flash Point | 177 °C | [1][4] |

| Density | ~1.7 g/cm³ | [5] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and toluene. | [1] |

Safety Profile: this compound is moderately toxic by ingestion. When heated to decomposition, it emits toxic fumes of hydrogen chloride (HCl).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Mechanism of Action: A Closer Look at Flame Inhibition

The flame retardant action of this compound is a classic example of gas-phase flame inhibition. The process can be visualized as a multi-step chemical intervention in the combustion process.

Figure 1: Gas-phase flame retardancy mechanism of halogenated ethers.

Upon heating, the C-Cl bonds in the this compound molecule break, releasing chlorine radicals into the gaseous phase where the flame exists. These highly reactive chlorine radicals then interfere with the combustion chain reactions. The key reactions involve the scavenging of hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for sustaining the fire. This interruption of the radical chain mechanism reduces the rate of heat and flammable gas generation, ultimately leading to the extinguishment of the flame.

PART 1: Incorporation into Polymer Matrices - A Focus on Polyurethane Foam

This compound is primarily used as a flame retardant intermediate in the production of polyurethane (PU) foams. As an additive flame retardant, it is physically mixed with the polymer matrix rather than being chemically bonded to it.

Protocol for the Preparation of Flame-Retardant Rigid Polyurethane Foam

This protocol provides a general procedure for the laboratory-scale preparation of rigid polyurethane foam containing this compound. The loading concentration of the flame retardant can be varied to study its effect on flame retardancy and other material properties. It is recommended to start with a concentration range of 5-20% by weight of the polyol component.

Materials:

-

Polyol (e.g., a sucrose/glycerin-based polyether polyol)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

This compound

-

Surfactant (e.g., silicone-based)

-

Catalyst (e.g., an amine catalyst)

-

Blowing agent (e.g., water or a hydrofluorocarbon)

Equipment:

-

High-speed mechanical stirrer

-

Disposable mixing cups and stirring rods

-

Fume hood

-

Mold for foam casting

-

Digital scale

Procedure:

-

Preparation of the "B-Side" (Polyol Blend): a. In a disposable mixing cup, accurately weigh the desired amount of polyol. b. Add the calculated amount of this compound to the polyol. A typical starting loading level would be 10-15 parts per hundred parts of polyol (php). c. Add the surfactant and any co-catalysts to the mixture. d. Thoroughly mix the components using a mechanical stirrer at a low speed until a homogeneous blend is obtained. This is the "B-Side".

-

Foaming Process: a. Weigh the required amount of pMDI (the "A-Side") in a separate container. The A:B side ratio (isocyanate index) is crucial for the final properties of the foam and should be calculated based on the hydroxyl value of the polyol and the NCO content of the isocyanate. b. Under vigorous stirring (e.g., 3000-6000 rpm), rapidly add the A-Side to the B-Side. c. Continue stirring for a short period (typically 5-10 seconds) until the mixture is well-combined. d. Immediately pour the reacting mixture into the mold. e. Allow the foam to rise and cure in the fume hood. The cream time, gel time, and tack-free time should be recorded.

-

Post-Curing and Sample Preparation: a. After the initial cure (typically 24 hours at room temperature), the foam can be demolded. b. For consistent and reproducible results, it is recommended to post-cure the foam in an oven at a specified temperature (e.g., 70°C) for several hours. c. Once fully cured and cooled, cut the foam into specimens of the required dimensions for the various flame retardancy tests using a band saw or a sharp blade.

Figure 2: Workflow for the preparation of flame-retardant polyurethane foam samples.

PART 2: Standardized Flame Retardancy Test Protocols

To evaluate the effectiveness of this compound as a flame retardant, a series of standardized tests should be performed. The following protocols are based on widely accepted ASTM and UL standards.

Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Apparatus:

-

LOI apparatus, consisting of a heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and an igniter.

Specimen Dimensions:

-

For rigid materials: 80-150 mm long, 10 ± 0.5 mm wide, and 4 ± 0.5 mm thick.

Protocol:

-

Mount the conditioned specimen vertically in the center of the glass chimney.

-

Set a specific oxygen/nitrogen ratio to flow upwards through the chimney. Start with an oxygen concentration that is expected to support combustion.

-

Ignite the top surface of the specimen with the igniter.

-

Observe the burning behavior. The test is considered positive if the specimen burns for a specified time or to a specified length.

-

If the specimen burns, decrease the oxygen concentration and repeat the test with a new specimen.

-

If the specimen does not burn, increase the oxygen concentration.

-

Continue this iterative process until the minimum oxygen concentration that supports combustion is determined.

-

The LOI is expressed as the percentage of oxygen in the mixture.

Expected Results:

-

A non-flame-retarded rigid polyurethane foam typically has an LOI in the range of 18-21%.

-

The addition of an effective chlorinated flame retardant is expected to increase the LOI value significantly, often to 25% or higher.